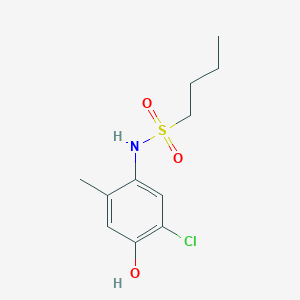
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide, also known as CHS-828, is a novel anticancer agent that has shown promising results in preclinical studies. This compound was first synthesized in the early 1990s by researchers at the Karolinska Institute in Stockholm, Sweden. Since then, it has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide is not fully understood. However, it is believed to act through a number of different pathways, including the inhibition of lysine-specific demethylase 1 (LSD1) and the induction of oxidative stress. LSD1 is an enzyme that plays a key role in the regulation of gene expression, and its inhibition has been shown to have anticancer effects. N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide has also been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells and trigger apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest and apoptosis, it has also been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. It has also been shown to reduce the expression of several genes involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide for lab experiments is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide treatment. Finally, there is ongoing research into the use of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide in combination with other anticancer agents, with the goal of improving its efficacy and reducing the risk of drug resistance.
Synthesis Methods
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide is synthesized through a multi-step process that involves the reaction of 5-chloro-4-hydroxy-2-methylbenzenesulfonamide with butyl lithium, followed by the addition of ethyl chloroformate. The resulting product is then treated with sodium hydroxide, which leads to the formation of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide.
Scientific Research Applications
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide has been extensively studied for its anticancer properties. In vitro studies have shown that it induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In vivo studies have also demonstrated its efficacy in reducing tumor growth in animal models of cancer.
properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-4-5-17(15,16)13-10-7-9(12)11(14)6-8(10)2/h6-7,13-14H,3-5H2,1-2H3 |
InChI Key |
DXNLFYGGIUGDBH-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1C)O)Cl |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



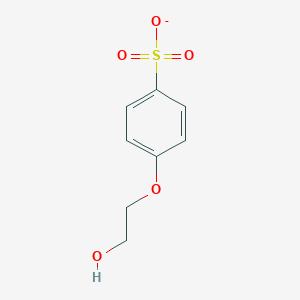
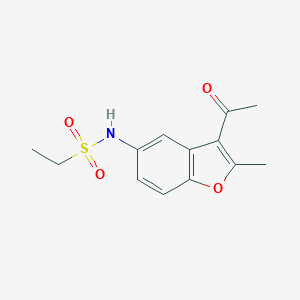
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
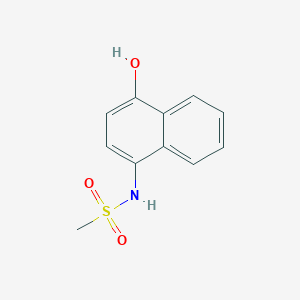
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)
amino]benzoic acid](/img/structure/B229698.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)
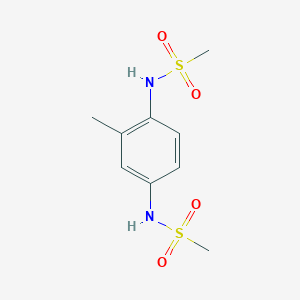

![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)